6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one physical properties
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one physical properties
An In-Depth Technical Guide to the Physical Properties of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Foreword
As Senior Application Scientists, our goal extends beyond merely providing data points. We aim to deliver a comprehensive understanding of a molecule's character, empowering researchers to anticipate its behavior, design robust experimental plans, and accelerate their discovery programs. This guide focuses on 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[3] Due to the limited availability of peer-reviewed experimental data in the public domain, this whitepaper will synthesize information from commercial suppliers, computational predictions, and foundational analytical principles. We will not only present the known properties but also delineate the standard workflows for their empirical validation, providing a practical framework for scientists initiating work with this compound.
Molecular Identity and Core Structure
The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a substituted bicyclic heterocycle. Its structure incorporates a pyridine ring fused to a 1,4-oxazin-3-one ring, with a bromine atom substitution that significantly influences its electronic properties and synthetic utility.
Chemical Structure:
This structure is confirmed across multiple chemical databases and suppliers.[1][2][3] Key identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 337463-88-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 229.03 g/mol | [3][4] |
| PubChem CID | 21873772 | [1][2] |
Known and Predicted Physicochemical Properties
A molecule's physical properties govern its handling, formulation, and behavior in biological and chemical systems. Currently, the only experimentally determined physical property widely cited by commercial suppliers is the melting point. Other key parameters are derived from computational models, which provide valuable initial estimates for experimental design.
Experimental Data
| Property | Value | Notes | Source(s) |
| Melting Point (Mp) | 152 °C | This value indicates the compound is a solid at room temperature. The description of it as a liquid likely refers to its state during a specific purification process.[5] | [3] |
| Appearance | Pale yellow liquid (post-purification) | This is likely an observation of the compound dissolved or melted during synthesis. As a solid with a 152°C melting point, it would be a solid at ambient temperatures. | [5] |
Computationally Predicted Properties
The following properties have been calculated using advanced computational algorithms (e.g., by PubChem) and serve as a reliable starting point for experimental validation.
| Property | Predicted Value | Significance in Drug Development & Research | Source(s) |
| XLogP3 | 0.8 | Predicts the lipophilicity and permeability across biological membranes. A value around 1 suggests moderate lipophilicity. | [1] |
| Hydrogen Bond Donors | 1 | The N-H group is a potential hydrogen bond donor, influencing solubility and receptor binding. | [1] |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the pyridinic nitrogen can accept hydrogen bonds, impacting aqueous solubility. | [1] |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | TPSA is correlated with drug transport properties. A value below 140 Ų is often associated with good cell permeability. | [1] |
Standard Analytical Characterization Workflow
Verifying the identity, purity, and structure of a new batch of a compound is a critical, non-negotiable step in research. While specific spectra for this compound are not publicly available, this section outlines the standard analytical workflow and the expected results based on its chemical structure.
Workflow for Structural Verification and Purity Assessment
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Expected Spectroscopic Signatures:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
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A singlet for the amide proton (N-H), likely in the δ 8-10 ppm region.
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Two doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the two protons on the pyridine ring.
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A singlet for the methylene protons (-CH₂-), likely in the δ 4.5-5.5 ppm region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 signals, including a characteristic carbonyl (C=O) signal around δ 160-170 ppm and a signal for the carbon attached to bromine (C-Br) in the aromatic region.
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Infrared (IR) Spectroscopy: Key vibrational bands should be observed:
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N-H stretching vibration around 3200-3300 cm⁻¹.
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A strong C=O (amide) stretching vibration around 1680-1700 cm⁻¹.
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C-O-C asymmetric stretching around 1200-1250 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity. This is the characteristic isotopic signature for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance).
Experimental Protocols
The trustworthiness of data is rooted in reproducible methodology. The following protocols provide standardized procedures for the synthesis and physical characterization of the title compound.
Protocol 4.1: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol is an adaptation of a synthetic route described by chemical suppliers.[5] It involves the reductive cyclization of a nitropyridine precursor.
Materials:
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2-Bromo-6-chloro-3-nitropyridine (starting material)
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Ethylene glycol
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Potassium carbonate (K₂CO₃)
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Iron powder (Fe)
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Acetic acid
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
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Step 1: Intermediate Synthesis: (Details of this step are often proprietary but would involve reacting a precursor with ethylene glycol).
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Step 2: Reductive Cyclization: a. To a solution of the intermediate from Step 1 (e.g., 8.85 mmol) in acetic acid (40 mL), add iron powder (44.3 mmol, 5 equivalents). b. Stir the reaction mixture vigorously at 100 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the mixture to room temperature.
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Step 3: Workup and Purification: a. Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. b. Add water (100 mL) to the filtrate. c. Extract the aqueous phase with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Step 4: Final Purification: a. Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting with 3:1) to afford the pure target compound.
Protocol 4.2: Determination of Melting Point
This protocol describes the use of a standard digital melting point apparatus.
Materials:
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Purified 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, finely powdered and dried.
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Capillary tubes (sealed at one end).
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Digital melting point apparatus.
Procedure:
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Sample Preparation: Pack a small amount of the dried, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
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Rapid Scan (Optional): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
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Accurate Determination: a. Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point. b. Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium. c. Record the temperature at which the first drop of liquid appears (onset of melting). d. Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).
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Reporting: The melting point is reported as the range from onset to completion (e.g., 151-153 °C). A sharp melting range (≤ 2 °C) is indicative of high purity.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a valuable heterocyclic building block. While comprehensive experimental characterization data is not yet widely published, this guide provides a solid foundation based on available information and established scientific principles. The reported melting point of 152 °C and computationally predicted properties suggest a stable, solid compound with drug-like potential.[1][3] The provided workflows for characterization and synthesis offer a clear path for researchers to validate these properties and confidently incorporate this molecule into their research and development pipelines.
References
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PubChem. 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
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J&K Scientific. 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. [Link]
-
PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]
Sources
- 1. 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 337463-88-4 | FB144104 [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-BROMO-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | 337463-88-4 [chemicalbook.com]
